Cas no 50396-67-3 (6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline)
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- MFCD28645588
- 50396-67-3
- SCHEMBL12363785
- D80158
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
- Isoquinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-
-
- Inchi: 1S/C10H12FN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
- InChI Key: QGXGKEKGGSRYFJ-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)CCN(C)C2
Computed Properties
- Exact Mass: 165.095377549g/mol
- Monoisotopic Mass: 165.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.090±0.06 g/cm3(Predicted)
- Boiling Point: 213.1±40.0 °C(Predicted)
- pka: 8.24±0.20(Predicted)
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB575672-1g |
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline; . |
50396-67-3 | 1g |
€777.50 | 2024-08-02 |
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Suppliers
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Introduction to 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 50396-67-3)
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, identified by its Chemical Abstracts Service (CAS) number 50396-67-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This tetrahydroisoquinoline derivative exhibits unique structural and pharmacological properties that make it a valuable scaffold for drug discovery and development. The presence of a fluoro substituent and a methyl group at specific positions enhances its biological activity, making it a subject of intense interest in modern medicinal chemistry.
The tetrahydroisoquinoline core is a well-known pharmacophore found in numerous bioactive molecules, including alkaloids and pharmaceutical agents. Its structural framework is characterized by a bicyclic system consisting of a benzene ring fused with a piperidine ring. The introduction of fluorine at the 6-position and a methyl group at the 2-position in 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline modulates its electronic and steric properties, thereby influencing its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of fluorinated tetrahydroisoquinolines in designing selective and potent therapeutic agents. Studies suggest that the fluoro group enhances metabolic stability and binding affinity to enzymes and receptors. This has led to increased interest in exploring derivatives like 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline for applications in treating neurological disorders, cardiovascular diseases, and cancer.
One of the most compelling aspects of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is its potential as an intermediate in synthesizing more complex pharmacophores. Researchers have leveraged its structural flexibility to develop novel analogs with enhanced pharmacological profiles. For instance, modifications at the 3-position or the piperidine nitrogen can lead to compounds with improved solubility or altered receptor selectivity.
The synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by cyclization and fluorination. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing the environmental impact of its synthesis.
In the realm of drug discovery, 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential role in modulating neurotransmitter systems. Tetrahydroisoquinolines are known to interact with various receptors and enzymes involved in synaptic transmission. The fluorine substituent may further enhance these interactions by improving binding affinity or altering metabolic pathways. This has sparked interest in exploring its applications as an adjunct therapy for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Epidemiological studies have also suggested that certain tetrahydroisoquinoline derivatives are present in natural products consumed in traditional medicine systems. While 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is not directly derived from such sources, its structural similarity to these natural compounds underscores its biological relevance. Modern synthetic strategies allow chemists to mimic these natural scaffolds while introducing modifications that enhance therapeutic efficacy.
The pharmacokinetic profile of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is another area of active investigation. Fluorinated compounds are often characterized by improved bioavailability due to their resistance to metabolic degradation. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic properties when administered orally or intravenously. However, further research is needed to fully understand its distribution and excretion pathways.
Regulatory considerations play a crucial role in the development of new pharmaceutical agents like 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. Ensuring compliance with safety standards and demonstrating therapeutic benefit through rigorous clinical trials are essential steps before it can be approved for human use. Collaborative efforts between academia and industry are vital in navigating these regulatory landscapes efficiently.
The future prospects of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline are promising given its versatile structural framework and potential therapeutic applications. Continued research into its derivatives may uncover novel treatments for a wide range of diseases. As computational tools become more sophisticated,the design and optimization of such compounds will become increasingly efficient,accelerating the pace of drug discovery.
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